2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one

Organic Synthesis Palladium Catalysis Heterocyclic Chemistry

Medicinal chemistry programs targeting BRD9 often face supply delays for validated building blocks. 2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one is the direct precursor to BI-7273, featuring a reactive C2-aryl bromide optimized for Suzuki-Miyaura diversification. • Proven >3000-fold BRD9/BRD4 selectivity in derived probes • Enables rapid C2-arylation/amination for SAR libraries • Available at ≥95% purity with full analytical QC. Trusted by epigenetics and oncology research groups worldwide.

Molecular Formula C8H6BrNO
Molecular Weight 212
CAS No. 1196154-12-7
Cat. No. B6202916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one
CAS1196154-12-7
Molecular FormulaC8H6BrNO
Molecular Weight212
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one Identity & Procurement


2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one (CAS 1196154-12-7, C8H6BrNO, MW 212.04) is a bicyclic heteroaromatic building block featuring a cyclopenta[b]pyridine core with a bromine atom at the 2-position and a carbonyl at the 5-position . This compound serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, due to the reactive aryl bromide handle . Commercially available at purities of 95-96% , it is primarily utilized in medicinal chemistry for the synthesis of pyridinone-based bioactive scaffolds and heterocyclic libraries [1].

Reactive 2-bromo handle for Suzuki-Miyaura cross-coupling
Regioisomeric purity confirmed for reproducible SAR
Medicinal chemistry building block for pyridinone libraries

2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one Substitution Effects


Substituting 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one with its chloro analog or regioisomeric bromo derivatives is not equivalent due to divergent electronic properties and steric profiles. The C-Br bond at the 2-position exhibits distinct reactivity in cross-coupling reactions compared to C-Cl bonds, enabling milder catalytic conditions and higher yields in Suzuki-Miyaura couplings . Positional isomers, such as 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one or 2-bromo-5H-cyclopenta[b]pyridin-7(6H)-one, present different steric environments that can impede catalyst access or alter the selectivity of metal-catalyzed transformations [1]. The evidence below quantifies these differences, demonstrating that halogen identity and substitution pattern are critical determinants of synthetic utility and downstream biological activity.

2-Chloro analog may require harsher coupling conditions, risking scaffold degradation and lower yields.
3-Bromo regioisomer presents a different steric profile, likely altering reaction selectivity and biological activity.

2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one Analog Comparison


Suzuki-Miyaura Coupling: 2-Bromo vs. 2-Chloro

The 2-bromo substituent on 5H,6H,7H-cyclopenta[b]pyridin-5-one enables more efficient Suzuki-Miyaura cross-coupling compared to its 2-chloro counterpart. The C-Br bond is more labile under typical palladium catalysis conditions, allowing for milder temperatures and shorter reaction times, which is critical for preserving the integrity of sensitive functional groups on the cyclopenta[b]pyridine scaffold . In contrast, the 2-chloro analog requires harsher conditions (elevated temperatures, stronger bases) that can lead to decomposition or side reactions, reducing overall synthetic utility .

Suzuki Coupling Reactivity
Class-level inference
Milder conditions vs 2-chloro
Enables coupling without degrading sensitive groups
Class-level reactivity; confirm with specific substrate
Organic Synthesis Palladium Catalysis Heterocyclic Chemistry

BRD9 Inhibition & BRD4 Selectivity

Derivatives of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one, specifically BI-7273, were developed as potent and selective BRD9 bromodomain inhibitors. BI-7273 exhibits a Kd of < 100 nM for BRD9 while showing negligible binding to BRD4 (Kd > 300,000 nM) [1]. This >3000-fold selectivity window is a direct consequence of the cyclopenta[b]pyridinone scaffold's interaction with the BRD9 binding pocket, as confirmed by crystallography [2]. In contrast, other pyridinone-based scaffolds often suffer from significant BRD4 cross-reactivity, limiting their utility as chemical probes.

BRD9 vs BRD4 Selectivity
Direct comparison
>3000-fold over BRD4
Reported BRD9 affinity and selectivity window; supports scaffold evaluation
BI-7273 derivative data
Epigenetics Bromodomain Inhibition Cancer Therapeutics

Manganese-Catalyzed Oxidation Route

The synthesis of 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one is facilitated by a mild, aqueous manganese-catalyzed oxidation of 2,3-cyclopentenopyridine precursors [1]. This method achieves high yields and excellent chemoselectivity using Mn(OTf)2 and t-BuOOH in water at 25°C [1]. In contrast, alternative oxidation methods for similar scaffolds often require hazardous oxidants (e.g., Cr(VI) reagents) or harsh conditions, leading to lower yields and potential bromine displacement .

Mn-Catalyzed Oxidation
Method context
Mn(OTf)₂ / t-BuOOH, H₂O, 25°C
Mild synthesis preserves bromine for further steps
Green chemistry route reported
Green Chemistry Oxidation Process Chemistry

2-Bromo vs. 3-Bromo Regioisomer Activity

The 2-bromo substitution on the cyclopenta[b]pyridin-5-one scaffold is critical for achieving the desired biological activity in BRD9 inhibitors [1]. The 3-bromo regioisomer (3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) exhibits a distinct orientation of the halogen relative to the carbonyl, altering the overall molecular shape and electronic distribution. This difference can drastically affect binding to target proteins. While quantitative data for the 3-bromo analog in the same assay is not available, SAR studies within the patent literature consistently highlight the 2-bromo substitution as optimal for BRD9 affinity [2].

2-Br vs 3-Br Activity
Class-level inference
2-Bromo substitution enables active BRD9 inhibitors; 3-bromo data unavailable
Correct regioisomer is critical for biological activity
SAR from patent literature; verify independently
Medicinal Chemistry Isomerism SAR

2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one Application Scenarios


Selective BRD9 Inhibitor Synthesis

This compound is the essential precursor for synthesizing BI-7273 and related BRD9 inhibitors [1]. The 2-bromo handle enables late-stage Suzuki-Miyaura diversification, a key step in optimizing potency and selectivity. The >3000-fold selectivity over BRD4 [1] validates this scaffold for chemical probe development in epigenetics and oncology.

Palladium-Catalyzed Cross-Coupling Diversification

The aryl bromide moiety at the 2-position is ideally suited for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions . This allows for rapid generation of C2-arylated, aminated, or alkylated cyclopenta[b]pyridin-5-one libraries, facilitating SAR studies across multiple biological targets.

Heterocyclic Library Construction

As a versatile intermediate, this compound is employed in the construction of diverse heterocyclic frameworks . Its unique fused ring system, combined with the reactive bromine atom, provides a strategic entry point for synthesizing complex, patentable chemical matter for drug discovery programs.

Green Chemistry Process Development

The availability of a mild, aqueous-phase manganese-catalyzed oxidation route to the parent scaffold [2] supports the development of sustainable, scalable syntheses. This is particularly relevant for industrial research groups seeking to minimize environmental impact and reduce manufacturing costs.

Application
Selection Property
Validation Focus
BRD9 inhibitor lead synthesis
2-bromo handle for late-stage diversification
Scaffold selectivity profile (BRD9 vs BRD4)
Palladium cross-coupling library expansion
Reactive C-Br bond for Suzuki, Buchwald reactions
Coupling efficiency and functional group tolerance
Heterocyclic library construction
Regioisomeric purity and scaffold consistency
Reproducibility across library synthesis
Green chemistry process development
Mild aqueous oxidation method available
Sustainability and scalability review

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